(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol

Description

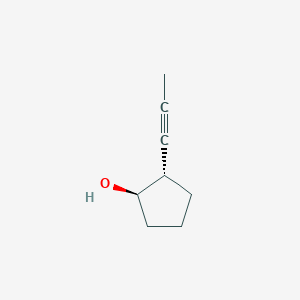

The compound "(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol" is a chiral cyclopentanol derivative characterized by:

- Core structure: A five-membered cyclopentanol ring.

- Substituent: A prop-1-yn-1-yl group (-C≡C-CH₃) at the 2-position.

- Stereochemistry: (1R,2S) configuration, which dictates its spatial arrangement and reactivity.

The terminal alkyne group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or metal-catalyzed coupling reactions. This makes the compound valuable as a synthetic intermediate in pharmaceuticals or materials science .

Properties

IUPAC Name |

(1R,2S)-2-prop-1-ynylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h7-9H,3,5-6H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZCRKXQIPCUHI-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol is a chiral compound with the molecular formula CHO and a molecular weight of 124.18 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 124.18 g/mol |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the prop-1-yn-1-yl group may enhance binding affinity and specificity through steric and electronic effects. Research indicates that the compound can modulate enzyme activity, influencing various physiological responses.

Biological Activity

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have explored the compound's efficacy against various microbial strains. For instance, it has shown promising results in inhibiting the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapy.

Antidiabetic Potential

Preliminary studies suggest that this compound may have antidiabetic properties. It could potentially enhance insulin sensitivity and regulate blood glucose levels, although detailed mechanisms remain to be elucidated.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

Several studies have investigated the biological effects of this compound:

-

In Vitro Studies :

- A study assessed the compound's effects on bacterial growth inhibition, finding significant activity against Staphylococcus aureus at concentrations above 50 µg/mL.

- Another study evaluated its impact on insulin signaling pathways in cultured adipocytes, revealing enhanced glucose uptake.

-

In Vivo Studies :

- Animal models treated with this compound demonstrated improved metabolic profiles compared to controls, suggesting potential benefits for managing diabetes.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-(butynyl)cyclopentan-1-ol | Longer aliphatic chain | Moderate antimicrobial activity |

| (1R,2S)-3-(propynyl)cyclopentan-2-one | Different functional group | Potential neuroprotective effects |

Comparison with Similar Compounds

Substituent Type and Position

Key Observations :

- Propynyl vs. Aryl Groups : The alkyne in the target compound enhances reactivity compared to aromatic substituents (e.g., 3-fluorophenyl in ), which stabilize via π-π interactions.

- Amino vs. Alkyne Functionality: Aminomethyl/butyl groups () improve solubility in polar solvents, whereas the propynyl group increases hydrophobicity.

Stereochemical Influence

Physicochemical Properties

- Lipophilicity: Propynyl and aryl groups increase logP values compared to polar substituents like aminomethyl.

- Stability : Terminal alkynes (target compound) may oxidize under harsh conditions, whereas fluorophenyl derivatives () exhibit greater stability.

Preparation Methods

Propargylation of Cyclopentanone Derivatives

One common approach involves nucleophilic addition of propargyl organometallic reagents to cyclopentanone derivatives:

- Starting Material: Cyclopentanone or substituted cyclopentanone

- Reagent: Propargyl bromide or propargyl magnesium bromide (Grignard reagent)

- Conditions: The ketone is treated with propargyl magnesium bromide at low temperature to afford a racemic or diastereomeric mixture of propargylated cyclopentanol after quenching.

For example, in a related synthesis, reduction of a lactone intermediate with DIBAL followed by treatment with vinylmagnesium bromide yielded a diol with high diastereoselectivity, and subsequent propargylation of the secondary alcohol was achieved using propargyl bromide at ambient temperature.

Diastereoselective Reduction of Enones

Use of Pauson–Khand Reaction

- The Pauson–Khand reaction, a cobalt-mediated [2+2+1] cycloaddition of enynes, can be employed to construct cyclopentenone frameworks.

- Subsequent functional group transformations, including acetal cleavage and stereoselective reduction, provide access to cyclopentanols with propargyl substituents.

- This approach has been demonstrated in the synthesis of related iridoid skeletons and cyclopentanol derivatives.

Detailed Reaction Conditions and Yields

Stereochemical Considerations

- The stereoselectivity in the reduction steps is crucial to obtain the (1R,2S) configuration.

- Luche reduction is favored for its 1,2-selectivity and ability to control diastereoselectivity in cyclic enones.

- The use of vinylmagnesium bromide and propargyl bromide in sequence allows for the installation of the propargyl group while maintaining stereochemical integrity.

- Pauson–Khand reaction intermediates allow for stereocontrolled construction of the cyclopentanol ring system, with subsequent manipulations preserving stereochemistry.

Research Findings and Optimization

- Optimization of oxidation conditions with chromium trioxide and additives improved yields from 16% to 38% on a 60 g scale.

- Use of Florisil instead of silica gel in chromatography enhanced the consistency and yield of purification steps.

- Addition of molecular sieves during certain transformations improved product ratios and yields up to 91% combined.

- The choice of alcohol in acetal cleavage steps influenced the yield and selectivity of ring-opening reactions, with allyl alcohol providing up to 79% yield.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Key Intermediate | Cyclopentanone or cyclopentenone derivatives |

| Propargylation Method | Nucleophilic substitution using propargyl bromide |

| Stereoselective Reduction | Luche reduction (NaBH4/CeCl3) for allylic alcohols |

| Ring Construction | Pauson–Khand reaction for cyclopentane skeleton |

| Yield Range | 38% to 91% depending on step and optimization |

| Scale | Laboratory scale up to 60 g reported |

| Purification | Chromatography on Florisil preferred over silica gel |

| Diastereoselectivity | High, controlled by choice of reduction and reagents |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | ee (%) | Key Reference |

|---|---|---|---|---|

| Grignard | Cu(I)/BINAP | 65–75 | 90–95 | |

| Enzymatic | Lipase CAL-B | 40–50 | >99 | |

| Flow Reactor | Pd(OAc)₂ | 80–85 | 85–90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.